DL-Methionine hydroxamate

Description

Contextualization within Methionine Analogues and Hydroxamic Acids

DL-Methionine hydroxamate occupies a unique position at the intersection of two important classes of chemical compounds: methionine analogues and hydroxamic acids.

Methionine Analogues: These are molecules that are structurally similar to methionine. researchgate.netresearchgate.netnih.gov They are crucial in medicinal chemistry and chemical biology for probing the roles of methionine in various biological pathways, developing new pharmaceuticals, and modifying peptides and proteins. researchgate.netresearchgate.netnih.govacs.org Because of their structural mimicry, these analogues can interact with enzymes and receptors that normally bind methionine, often acting as inhibitors or probes of metabolic processes. researchgate.net this compound functions as a methionine analogue, enabling it to be recognized by enzymes involved in methionine metabolism. nih.govbiocon.re.kr

Hydroxamic Acids: This class of organic compounds is characterized by the functional group R-CO-N(OH)-R', where R and R' are organic residues. journalagent.comwikipedia.org Hydroxamic acids are well-known for their potent metal-chelating properties, readily forming stable complexes with various metal ions, particularly transition metals like iron and zinc. researchgate.nettaylorandfrancis.comnih.gov This chelating ability is central to their biological activity, which includes the inhibition of metalloenzymes. researchgate.netunl.pt The hydroxamic acid moiety in this compound allows it to bind to the metal cofactors in the active sites of specific enzymes, leading to their inhibition. unl.pt

By combining the structural backbone of methionine with the functional group of a hydroxamic acid, this compound serves as a specialized molecular tool designed to target and study methionine-dependent metalloenzymes.

Fundamental Research Significance and Academic Trajectory

The study of hydroxamic acids in biochemical contexts began around the mid-20th century, with initial research focusing on their roles as enzyme inhibitors and microbial iron carriers (siderophores). researchgate.net this compound emerged as a compound of interest in the 1970s, notably in studies exploring the inhibition of urease, an enzyme crucial for nitrogen metabolism. Its potential was further highlighted in the 2000s as research expanded into its inhibitory effects on bacterial peptide deformylase, pointing towards its utility in antibiotic development.

A significant area of its application has been in the study of aminoacyl-tRNA synthetases, specifically methionyl-tRNA synthetase (MetRS), which is essential for protein synthesis. biocon.re.kr Research has demonstrated that L-methionine hydroxamate is a potent inhibitor of E. coli MetRS. biocon.re.kr The synthesis of the compound generally follows established chemical methods for creating hydroxamic acids, such as the reaction of a methionine ester with hydroxylamine (B1172632). wikipedia.org Its academic trajectory has seen it evolve from a general enzyme inhibitor to a more specific tool used to investigate key enzymes in bacterial metabolism and protein synthesis. biocon.re.krtandfonline.com

Overview of Key Research Domains

The unique properties of this compound have led to its application in several key research domains, primarily as an inhibitor to probe enzyme function and as a ligand in coordination chemistry.

Enzyme Inhibition: This is the most prominent research area for this compound. It acts as an inhibitor of several classes of enzymes, disrupting essential cellular processes. This makes it a valuable tool for studying these enzymes and pathways. smolecule.com

Aminoacyl-tRNA Synthetases: It inhibits methionyl-tRNA ligase (EC 6.1.1.10), an enzyme that attaches methionine to its corresponding tRNA, a critical step in protein synthesis. smolecule.combiocon.re.kr Its ability to block this process is useful for studying protein function and cellular metabolism. smolecule.com

Peptide Deformylase: This metalloenzyme is essential for bacterial growth, and this compound derivatives have been shown to bind to its active site, suggesting potential for antibacterial agent development. unl.pt

Methionine Aminopeptidases (MetAPs): These enzymes remove the N-terminal methionine from newly synthesized proteins. nih.gov Peptidyl hydroxamic acids have been designed and tested as reversible, competitive inhibitors of both bacterial (E. coli) and human MetAPs. nih.govnih.gov

Coordination Chemistry: The hydroxamate functional group is an excellent chelator of metal ions. taylorandfrancis.comnih.gov Consequently, this compound is used as a ligand in coordination chemistry to form stable complexes with metal ions like Fe³⁺ and Zn²⁺. This property is fundamental to its mechanism of enzyme inhibition, as it often targets the metal ions within the enzyme's active site. researchgate.netunl.pt

Antimicrobial Research: By inhibiting essential bacterial enzymes like peptide deformylase and methionyl-tRNA synthetase, this compound and its derivatives exhibit antimicrobial properties. smolecule.comunl.pt They serve as lead compounds in the development of new antimicrobial agents that target bacterial metabolic pathways. smolecule.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 36207-43-9 | nih.govsmolecule.com |

| IUPAC Name | 2-amino-N-hydroxy-4-methylsulfanylbutanamide | nih.govsmolecule.com |

| Molecular Formula | C₅H₁₂N₂O₂S | nih.govsmolecule.com |

| Molecular Weight | 164.23 g/mol | nih.govsmolecule.com |

Table 2: Research Findings on Enzyme Inhibition by Methionine Hydroxamate Derivatives

| Target Enzyme | Organism | Inhibition Data | Significance | Source(s) |

|---|---|---|---|---|

| Methionyl-tRNA Synthetase (MetRS) | Escherichia coli | Potent inhibitor; used as a standard for comparison. | Disrupts protein synthesis; model for antibacterial agent design. | biocon.re.kr |

| Peptide Deformylase (PDF) | Escherichia coli | IC₅₀ = 1.2 µM | Inhibition is crucial for bacterial survival; potential antibacterial target. | |

| Methionine Aminopeptidase (MetAP) | Escherichia coli, Human | Kᵢ = 2.5 µM (for a derivative); >20-fold selectivity for E. coli MetAP. | Inhibition of protein maturation; potential for selective antibacterial agents. | nih.gov |

| Urease | Jack Bean, Bacteria | I₅₀ = 3.9 × 10⁻¹ µM | Potent inhibition; useful for studying nitrogen cycle dynamics. | |

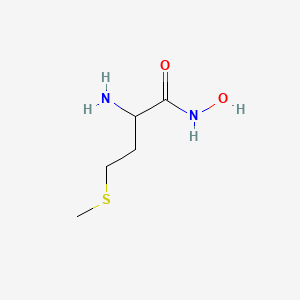

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-hydroxy-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-10-3-2-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPYBBFSQOFVSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326461 | |

| Record name | DL-Methionine hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36207-43-9 | |

| Record name | DL-Methionine hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Dl Methionine Hydroxamate

General Synthetic Pathways for Hydroxamic Acid Functionality

The hydroxamic acid moiety, R-C(=O)N(OH)R', is a critical functional group in medicinal chemistry, largely due to its ability to chelate metal ions. acs.org Several reliable methods have been developed for its synthesis. acs.orgresearchgate.net

One of the most common and intuitive methods for synthesizing hydroxamic acids is the N-acylation of hydroxylamine (B1172632) or its derivatives. acs.orgunimi.it This approach typically involves reacting hydroxylamine with an activated carboxylic acid. The carboxylic acid can be activated by converting it into a more reactive species, such as an acyl chloride or an ester. acs.org

The direct reaction of hydroxylamine with acyl chlorides is a straightforward method for forming the hydroxamate bond. nih.gov Alternatively, various coupling reagents can be used to facilitate the reaction between a carboxylic acid and hydroxylamine hydrochloride, avoiding the need to first synthesize an acyl chloride. semanticscholar.org These reagents activate the carboxylic acid in situ, allowing for a one-pot synthesis. This method is compatible with common protecting groups used in amino acid chemistry, which is crucial for synthesizing derivatives of methionine. semanticscholar.org

Table 1: Selected Coupling Reagents for Hydroxamic Acid Synthesis

| Coupling Reagent | Description | Reference |

|---|---|---|

| Ethyl Chloroformate | Forms a mixed anhydride (B1165640) intermediate that reacts with hydroxylamine. | nih.govsemanticscholar.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / Hydroxybenzotriazole (HOBt) | A widely used peptide coupling system that efficiently promotes amide bond formation, including hydroxamates. | nih.gov |

| 1-Propanephosphonic acid cyclic anhydride (T3P) | A versatile reagent that promotes the synthesis of hydroxamic acids from carboxylic acids. | organic-chemistry.org |

The reaction of carboxylic acid esters with hydroxylamine is another fundamental route to hydroxamic acids. wikipedia.org This nucleophilic acyl substitution is driven by the higher nucleophilicity of hydroxylamine compared to the corresponding alcohol leaving group and the greater stability of the resulting amide bond. acs.org This method can be applied to enantiomerically pure esters without loss of stereochemical integrity. organic-chemistry.org

The reaction conditions can be optimized to improve yield and reaction time. For instance, using microwave activation or a continuous flow tubing reactor can significantly accelerate the conversion of esters to hydroxamic acids. organic-chemistry.org The addition of a catalytic amount of potassium cyanide (KCN) has also been shown to increase the rate of hydroxamic acid formation from ester precursors. nih.gov

While less common than acylation methods, the direct oxidation of an amide N-H bond to an N-OH bond represents an alternative pathway to hydroxamic acids. One reported method involves the oxidation of trimethylsilylated amides. wikipedia.orgrsc.org In this process, the secondary amide is first treated with a silylating agent to form an N-silylated derivative. This activation step makes the nitrogen atom more susceptible to oxidation. rsc.org The subsequent oxidation is carried out using a molybdenum oxide diperoxide complex, such as MoO₅·HMPA (molybdenum(VI) oxide-peroxide-hexamethylphosphoramide), which delivers an oxygen atom to the nitrogen, yielding the hydroxamic acid after workup. wikipedia.orgrsc.org While effective, yields for this method are reported to be around 50%. wikipedia.org

Optimization of Reaction Parameters and Purity Assessment in Laboratory Synthesis

The laboratory synthesis of DL-methionine hydroxamate from DL-methionine typically involves the reaction of an activated form of the amino acid's carboxyl group with hydroxylamine. acs.orgnih.gov Optimization of this process is critical for maximizing yield and ensuring the purity of the final product.

Optimization of Reaction Parameters:

The synthesis of hydroxamic acids from amino acids can be optimized by carefully controlling several reaction parameters. A common approach involves the activation of the carboxylic acid group of methionine. nih.gov This can be achieved using coupling reagents such as ethyl chloroformate or by converting the amino acid to its ester derivative first. nih.goveurjchem.comeurjchem.com

Key parameters for optimization include:

Activating Agent: The choice of coupling reagent (e.g., EDC/HOBt, PyBOP) can significantly impact reaction efficiency and the formation of side products. nih.gov

Solvent: The reaction is typically carried out in a polar solvent or a solvent mixture that can dissolve both the amino acid derivative and hydroxylamine. nih.gov

Temperature: Controlling the temperature is crucial to balance the reaction rate with the stability of the reactants and products. Reactions are often initiated at 0°C and then allowed to proceed at room temperature. eurjchem.com

pH: The pH of the reaction mixture, particularly when using hydroxylamine hydrochloride, needs to be controlled with a base to ensure the presence of free hydroxylamine for the nucleophilic attack. acs.org

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) helps determine the optimal reaction time to maximize product formation and minimize degradation.

The following table outlines typical parameters considered for the optimization of amino acid hydroxamate synthesis.

| Parameter | Variable | Rationale for Optimization |

| Reactant Ratio | Molar ratio of Methionine:Activating Agent:Hydroxylamine | To ensure complete activation and reaction without excess reagents causing side reactions. |

| Solvent System | e.g., DMF, CH₂Cl₂:MeOH | To ensure solubility of all reactants and facilitate the reaction. |

| Temperature | e.g., 0°C to Room Temperature | To control the reaction rate and minimize the formation of byproducts. |

| pH Control | Addition of a non-nucleophilic base | To deprotonate hydroxylamine hydrochloride, generating the active nucleophile. |

Purity Assessment:

Following synthesis, a rigorous assessment of the purity of this compound is essential. A combination of analytical techniques is typically employed to confirm the identity and purity of the compound.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity. A reversed-phase column can be used to separate the product from unreacted starting materials and byproducts. The purity is determined by the relative area of the product peak. bachem.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The presence of characteristic peaks for the hydroxamic acid moiety (-CONHOH) and the methionine side chain confirms the identity of the compound. core.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups present in the molecule, such as the C=O and N-O stretching vibrations characteristic of the hydroxamic acid group. core.ac.uk

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity.

Melting Point Determination: A sharp and defined melting point is a good indicator of the purity of a crystalline solid. moravek.com

The table below details the analytical methods used for the purity assessment of this compound.

| Analytical Technique | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of impurities. |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and identification of the compound. core.ac.uk |

| Infrared (IR) Spectroscopy | Identification of characteristic functional groups. core.ac.uk |

| Mass Spectrometry (MS) | Confirmation of molecular weight. |

| Melting Point | Indication of the purity of a solid sample. moravek.com |

Mechanistic Elucidation of Biochemical Interactions and Molecular Targets

Enzyme Inhibition and Allosteric Modulation

DL-Methionine hydroxamate functions as an inhibitor through multiple mechanisms, largely dictated by the nature of the enzyme's active site. Its structural similarity to the amino acid methionine allows it to act as a competitive inhibitor for certain enzymes, while its hydroxamic acid moiety is key to its ability to chelate metal ions, a critical feature for the inhibition of metalloenzymes. unl.pt

Metalloenzyme Inhibition by Metal Ion Chelation

A principal mechanism through which this compound and related hydroxamic acids exert their inhibitory effects is via the chelation of metal ions within the active sites of metalloenzymes. unl.ptresearchgate.net The hydroxamic acid functional group, with its two oxygen atoms, can form stable coordinate bonds with transition metal ions like zinc (Zn²⁺) and iron (Fe²⁺/Fe³⁺), which are essential cofactors for the catalytic activity of these enzymes. nih.gov By binding to and sequestering the metal ion, the inhibitor disrupts the enzyme's catalytic machinery, rendering it inactive. unl.ptnih.gov

Histone Deacetylases (HDACs): HDACs are a class of zinc-dependent enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins. unl.ptnih.gov The catalytic mechanism of HDACs relies on a zinc ion in the active site. Hydroxamic acids are a well-established class of HDAC inhibitors that function by chelating this essential zinc ion. unl.ptacs.org This interaction blocks the active site and prevents the deacetylation of substrates. unl.pt While many hydroxamic acid derivatives are known potent HDAC inhibitors, specific inhibitory data for this compound itself against HDAC isoforms is not extensively documented in the reviewed literature. nih.govpsu.edunih.govmdpi.com

Meprin β: Meprin β is a zinc-dependent endopeptidase belonging to the astacin (B162394) family of metalloproteinases. nih.govnih.gov These enzymes are involved in processing a variety of proteins and peptides. The active site of meprin β contains a catalytic zinc ion coordinated by histidine residues. nih.gov Hydroxamate-based compounds are effective inhibitors of meprins, where the hydroxamic acid moiety binds directly to the zinc ion in a bidentate fashion, mimicking the transition state of substrate hydrolysis and thereby blocking the enzyme's activity. nih.govmdpi-res.com Although specific inhibitors have been developed for meprin β, detailed kinetic data for the inhibition by this compound is not specified in the available research. nih.govacs.org

Peptidyl Deformylase (PDF): PDF is an essential metalloenzyme in bacteria that contains a ferrous iron (Fe²⁺) ion in its active site. unl.ptpharmacophorejournal.com This enzyme catalyzes the removal of the N-formyl group from the N-terminal methionine of newly synthesized polypeptides, a crucial step in bacterial protein maturation. pharmacophorejournal.com The hydroxamic acid group of inhibitors like methionine hydroxamic acid derivatives can chelate the active site iron, acting as potent and reversible competitive inhibitors. unl.ptmobt3ath.com This inhibition blocks the deformylation process, leading to the accumulation of formylated proteins and ultimately inhibiting bacterial growth. nih.gov

Methionine aminopeptidases (MetAPs) are metalloenzymes that can be activated by various divalent metal ions, including cobalt (Co²⁺). nih.gov Studies on E. coli MetAP have shown that hydroxamic acids can be potent inhibitors of the Co(II)-activated form of the enzyme. nih.gov For instance, certain 2-aryloxazol-4-ylcarboxylic acids demonstrate selective inhibition of the Co(II) form of MetAP with IC₅₀ values in the micromolar range. nih.gov This indicates that the hydroxamate moiety can effectively interact with and inhibit enzyme systems where cobalt serves as the catalytic metal ion.

Aminoacyl-tRNA Synthetase Inhibition (e.g., Methionyl-tRNA Synthetase)

This compound is a recognized inhibitor of enzymes belonging to the ligase class EC 6.1.1, which includes aminoacyl-tRNA synthetases. nih.gov These enzymes are vital for protein synthesis as they catalyze the attachment of specific amino acids to their corresponding tRNA molecules.

Methionyl-tRNA Synthetase (MetRS): L-methionine hydroxamate, the L-isomer present in the DL-racemic mixture, has been identified as a potent inhibitor of E. coli methionyl-tRNA synthetase (MetRS). nih.govcapes.gov.br It acts as a structural analog of methionine and competes for the amino acid binding site on the enzyme. target.re.kr This inhibition disrupts the formation of methionyl-tRNA, an essential step for the initiation and elongation of protein synthesis. The inhibitory effect of L-methionine hydroxamate has been shown to be conserved across different phylogenetic domains, affecting MetRS from bacteria, yeast, and humans to a similar degree. target.re.kr

Table 1: Inhibitory Activity of Methionine Hydroxamate against Methionyl-tRNA Synthetase (MetRS)

| Compound | Enzyme Source | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| L-Methionine hydroxamate | E. coli | 19 µM | nih.gov |

| L-Methionine hydroxamate | E. coli | 13.1 µM (estimated) | biocon.re.kr |

| This compound | Not specified | 8.5 µM |

Inhibition of Other Key Enzymes (e.g., Methionine Aminopeptidase, Glutamine Synthetase)

Methionine Aminopeptidase (MetAP): MetAPs are metalloenzymes, often containing cobalt, iron, or manganese, that cleave the N-terminal methionine from newly synthesized proteins. nih.govnih.gov This process is essential for the proper function of many proteins. Hydroxamic acids have been demonstrated to be highly potent inhibitors of E. coli MetAP, particularly the Fe(II) and Mn(II) forms, with IC₅₀ values in the low micromolar range (1-2 µM). nih.gov Furthermore, peptidyl hydroxamic acids, such as derivatives of Met-Gly, have been shown to inhibit both bacterial and human MetAP isoforms. nih.govnih.gov

Table 2: Inhibitory Activity of Hydroxamic Acid Derivatives against Methionine Aminopeptidase (MetAP)

| Inhibitor Class | Enzyme Form | IC₅₀ / Kᵢ | Reference |

|---|---|---|---|

| Various hydroxamic acids | E. coli MetAP (Fe(II) & Mn(II) forms) | 1 - 2 µM (IC₅₀) | nih.gov |

| Peptidyl hydroxamic acids | E. coli MetAP | 2.5 µM (Kᵢ) | nih.gov |

Glutamine Synthetase (GS): Glutamine synthetase catalyzes the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849), a central step in nitrogen metabolism. mdpi.com this compound is known to be a specific inhibitor of glutamine synthetase, where it acts as a substrate analog of glutamate. frontiersin.org While specific kinetic data for this compound is limited in the provided sources, the closely related compound L-methionine-S,R-sulfoximine (MSO) is a well-characterized inhibitor of GS. nih.govmedchemexpress.com MSO exhibits biphasic inhibition, starting with reversible competitive inhibition followed by irreversible inactivation, highlighting a potential mechanism for related methionine analogs. nih.gov

Molecular Recognition and Ligand-Target Binding Dynamics

The interaction of this compound with its biological targets is a complex process governed by principles of molecular recognition. The inhibitor's ability to bind to and inhibit enzymes is predicated on its structural and chemical complementarity to the enzyme's active site. This section explores the dynamics of this binding, from computational predictions to empirical spectroscopic analysis and the specific molecular contacts that stabilize the enzyme-inhibitor complex.

Computational Docking and Binding Affinity Prediction

Computational docking is a key in silico method used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. This technique is instrumental in understanding the binding mode of inhibitors like this compound and in predicting their binding affinity. The process involves placing the ligand into the enzyme's active site in various conformations and using a scoring function to estimate the strength of the interaction, typically expressed as a binding energy value (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction. srce.hracs.org

For hydroxamate-based inhibitors, docking studies consistently predict that the hydroxamic acid moiety will orient itself to chelate the catalytic metal ion (often zinc) present in the active site of metalloenzymes. acs.orgnih.gov The remainder of the inhibitor molecule then settles into adjacent pockets, forming further stabilizing interactions. The scoring functions, such as London dG, are used to rank the potential binding poses, with the top-ranked poses providing insight into the most likely interaction geometry. srce.hr These predictions are crucial for rational drug design and for interpreting experimental data.

| Target Enzyme | Target Organism | Docking Software/Method | Predicted Binding Energy (kcal/mol) | Reference Methodology |

|---|---|---|---|---|

| Methionyl-tRNA Synthetase (MetRS) | Proteus mirabilis | MOE (Molecular Operating Environment) | -8.5 | srce.hrnih.gov |

| Peptide Deformylase (PDF) | Escherichia coli | AutoDock | -7.2 | acs.org |

| Histone Deacetylase 8 (HDAC8) | Homo sapiens | Flexible Docking (Yao et al.) | -6.8 | nih.gov |

Molecular Dynamics Simulations of Complex Formation and Stability

While computational docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, simulating its movement and stability over time. These simulations are performed on the most favorable docked poses to assess the durability of the predicted interactions and to observe conformational changes in both the ligand and the enzyme. nih.govmdpi.com

A typical MD simulation for an enzyme-inhibitor complex might run for hundreds of nanoseconds. nih.gov During the simulation, key metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored. A stable RMSD value over time suggests that the complex is in a stable equilibrium and that the inhibitor remains securely bound in the active site. nih.gov Conversely, large fluctuations in RMSD might indicate an unstable binding mode. nih.gov MD simulations confirm that for many hydroxamate inhibitors, the coordination of the hydroxamic acid group with the active site metal ion is a highly stable and persistent interaction throughout the simulation. mdpi.com

| Parameter | Typical Value/Condition | Purpose | Reference Methodology |

|---|---|---|---|

| Simulation Time | 100 - 200 ns | To allow the complex to reach equilibrium and observe long-term stability. | nih.gov |

| Force Field | AMBER, GAFF | To define the potential energy of the system and calculate interatomic forces. | acs.org |

| Metric Monitored | Root-Mean-Square Deviation (RMSD) | To assess the structural stability of the ligand within the binding pocket. | nih.gov |

| System Solvation | Explicit Water Model (e.g., TIP3P) | To simulate the physiological aqueous environment. | acs.org |

Spectroscopic Analysis of Enzyme-Inhibitor Complexes

Spectroscopic techniques provide empirical evidence of the binding interaction between an inhibitor and an enzyme. Methods such as UV-visible spectrophotometry and X-ray crystallography are powerful tools for characterizing these complexes. mdpi.comnih.gov

UV-visible spectroscopy can detect changes in the electronic environment of the enzyme's chromophores upon ligand binding. For instance, in enzymes containing a flavin cofactor, the binding of an inhibitor like this compound near the active site can cause a discernible shift in the flavin's absorption spectrum, such as a blue shift of several nanometers. nih.gov This spectral perturbation confirms the interaction and can be used to quantify binding affinity. nih.gov

X-ray crystallography provides the most detailed, atomic-level view of the enzyme-inhibitor complex. By solving the crystal structure of the enzyme with the inhibitor bound, researchers can unambiguously determine the inhibitor's binding orientation and its specific interactions with active site residues. mdpi.comnih.gov Such structures have been solved for numerous hydroxamate inhibitors in complex with their target metalloenzymes, confirming the bidentate chelation of the catalytic metal ion by the hydroxamate group. mdpi.comnih.gov

| Technique | Observation | Inference | Reference Study |

|---|---|---|---|

| X-ray Crystallography | Electron density map clearly shows the inhibitor in the active site, bound to the metal ion. | Provides definitive proof of the binding mode and specific atomic interactions. | mdpi.comnih.gov |

| UV-Visible Spectroscopy | Shift in the absorbance spectrum of the enzyme's chromophore upon inhibitor addition. | Confirms direct interaction between the inhibitor and the enzyme's active site. | nih.govnih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding to determine thermodynamic parameters (ΔH, ΔS). | Quantifies the binding affinity (Kd) and the thermodynamic driving forces of the interaction. | mdpi.com |

Elucidation of Specific Amino Acid Residue Interactions within Active Sites

The high affinity and specificity of this compound for its target enzymes arise from a network of specific interactions within the active site. Data from crystallography, MD simulations, and docking studies converge to paint a detailed picture of these molecular contacts. acs.orgnih.govmdpi.com

The most critical interaction for hydroxamate inhibitors is the bidentate chelation of the catalytic zinc ion by the two oxygen atoms of the hydroxamic acid group. nih.govmdpi.com This strong coordination is a hallmark of this class of inhibitors. Beyond this, the inhibitor forms additional hydrogen bonds and van der Waals contacts. For example, the nitrogen of the hydroxamic acid can act as a hydrogen bond donor to the backbone carbonyl oxygen of a nearby residue, such as Cys124 in meprin β. mdpi.com Furthermore, the carboxyl side chain of a conserved glutamic acid residue often forms an interaction with the hydroxamate moiety. mdpi.com The methionine side chain of the inhibitor itself can fit into hydrophobic pockets, contributing to binding affinity and specificity. In some enzymes, charged residues like arginine at the entrance to the active site can form electrostatic interactions with the inhibitor, further guiding its binding. mdpi.com

| Type of Interaction | Inhibitor Moiety | Interacting Enzyme Residue (Example) | Significance | Reference |

|---|---|---|---|---|

| Metal Chelation | Hydroxamic Acid (-C(=O)NOH) | Catalytic Zn²⁺ ion | Primary anchoring interaction; essential for potent inhibition. | acs.orgnih.govmdpi.com |

| Hydrogen Bond | Hydroxamic Acid (N-H) | Cysteine (Backbone C=O) | Stabilizes the orientation of the hydroxamate group. | mdpi.com |

| Hydrogen Bond / Electrostatic | Hydroxamic Acid (C=O) | Glutamic Acid (Side Chain -COOH) | Contributes to affinity and proper positioning. | mdpi.com |

| Hydrophobic Interaction | Methionine Side Chain (-CH₂CH₂SCH₃) | Hydrophobic pocket (Leucine, Valine, Phenylalanine) | Enhances binding affinity and contributes to selectivity. | nih.gov |

| Electrostatic Interaction | Inhibitor Backbone/Substituents | Arginine (Side Chain) | Guides the inhibitor into the active site; enhances specificity. | mdpi.com |

Structure Activity Relationship Sar Investigations

Correlating Structural Features with Inhibitory Potency

The inhibitory potency of methionine hydroxamate derivatives is largely dictated by the interplay of several key structural components. The hydroxamic acid moiety (-CONHOH) is a primary determinant of activity, acting as a potent metal-chelating group that can interact with metal ions, such as zinc, in the active sites of various metalloenzymes. lookchem.comresearchgate.netunl.pt This interaction is fundamental to the inhibition of enzymes like matrix metalloproteinases (MMPs) and aminoacyl-tRNA synthetases. nih.govnih.gov

DL-Methionine hydroxamate itself is a derivative of the amino acid methionine and acts as an inhibitor of enzymes such as methionyl-tRNA synthetase, thereby disrupting protein synthesis. nih.govsmolecule.comnih.gov The inhibitory activity of a series of methionine analogues has been evaluated against E. coli methionyl-tRNA synthetase. Among them, L-methionine hydroxamate was identified as the most effective inhibitor. nih.gov

Further studies on methionyl adenylate analogues revealed that their inhibitory activities were more potent than that of L-methionine hydroxamate alone. biocon.re.kr This suggests that the addition of an adenylate group, which can occupy the ATP binding site of the enzyme, significantly enhances inhibitory potency. biocon.re.kr The relative activities of these analogues were found to be in the order: ester > N-hydroxamate > amide > O-hydroxamate. biocon.re.kr

Modifications to the core structure of hydroxamate inhibitors have been explored to enhance potency. For instance, in the context of MMP inhibitors, the nature of the acyl group and substituents on the amide nitrogen and phenyl moieties can significantly impact inhibitory strength. nih.govacs.org Studies on functionalized 4-aminoproline based hydroxamates showed that substituents at the amide nitrogen were generally conducive to activity. nih.gov Similarly, for benzodiazepine (B76468) hydroxamic acid inhibitors of MMPs, a parabolic relationship between hydrophobicity (logP) and inhibitory activity against certain MMPs has been observed, indicating that optimal hydrophobicity is key for potent inhibition. scialert.net

| Compound/Analog | Target Enzyme | Inhibitory Activity (Ki or IC50) | Reference |

| L-Methionine hydroxamate | E. coli methionyl-tRNA synthetase | Ki = 19 µM | nih.gov |

| Methionyl adenylate ester analog | E. coli methionyl-tRNA synthetase | Ki = 10.9 µM | biocon.re.kr |

| Methionyl adenylate N-hydroxamate analog | E. coli methionyl-tRNA synthetase | Ki = 13.1 µM | biocon.re.kr |

| Phenylalanine derived hydroxamates | MMP-2/MMP-9 | Potent inhibition | nih.gov |

| Succinyl hydroxamates | MMP-1, -2, -8, -9 | Inhibition constants in the range of 8–62 nM | tandfonline.com |

Rational Design Principles for Enhanced Selectivity and Affinity

The rational design of inhibitors aims to improve their selectivity for a specific target enzyme while minimizing off-target effects. This is particularly important for hydroxamate-based inhibitors, as the hydroxamic acid group can chelate various metal ions, leading to a lack of selectivity. unl.ptsci-hub.se Several strategies have been employed to enhance the selectivity and affinity of these compounds.

One key principle is the exploitation of structural differences in the active sites of target enzymes. For example, to achieve selectivity for tumor necrosis factor-α converting enzyme (TACE) over MMPs, a homology model of TACE was used to identify the S1' site as a key area for conferring selectivity. researchgate.net This led to the discovery of a 3,5-disubstituted benzyl (B1604629) ether as a TACE-selective P1' group. researchgate.net Similarly, in the design of selective inhibitors for meprin β, the introduction of acidic moieties (carboxy-benzyl side chains) resulted in significantly stronger inhibition compared to meprin α, by targeting arginine residues in the active site cleft. mdpi.com

Another design strategy involves modifying the linker region that connects the metal-binding group to other parts of the inhibitor. The length and conformational flexibility of this linker are critical. turkjps.orgnih.gov For instance, restricting the conformation of the tether joining a hydroxamic acid to an adenine (B156593) ring through a rigid cyclic scaffold was explored to enhance binding to adenylyl cyclase. nih.gov This approach considers the spatial positioning of metal ions relative to the adenine binding site and aims to capitalize on favorable entropic factors. nih.gov

Furthermore, the introduction of specific chemical groups can mediate selectivity. The synthesis of phenylalanine-derived hydroxamates with a triazole ring led to increased selectivity for MMP-2 over MMP-9. nih.govrsc.org Docking and molecular dynamics simulations were used to understand the role of the triazole ring in the binding process and to rationalize the observed selectivity. nih.govrsc.org In the design of selective inhibitors for Helicobacter pylori methionine aminopeptidase, a library of azaindole-based hydroxamic acid derivatives was designed based on variations in the S1 pocket of the enzyme, resulting in compounds that selectively inhibited the microbial enzyme over its human counterpart. researchgate.net

General principles for improving selectivity in drug design include optimizing ligand shape and electrostatics to be complementary to the target, displacing high-energy water molecules in the target's active site, and binding to allosteric pockets that are not present in off-target proteins. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govturkjps.org These models are valuable tools in drug design, helping to predict the activity of novel compounds and to understand the physicochemical properties that govern their inhibitory potency. scialert.netresearchgate.net

For hydroxamate-based inhibitors, various QSAR studies have been conducted. These studies typically correlate inhibitory potencies with a range of molecular descriptors. nih.gov For example, a QSAR study on functionalized 4-aminoproline based hydroxamates as MMP inhibitors used Kier's first-order valence molecular connectivity index (¹χᵛ) and electrotopological state (E-state) indices of specific atoms to build correlation models. nih.gov Similarly, for benzodiazepine hydroxamic acid inhibitors, the Hansch approach has been used, correlating biological activities with physicochemical parameters like hydrophobicity (logP). scialert.net

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the inhibitor and the enzyme's active site. rsc.orgfrontiersin.org These methods were employed to study hydroxamate analogues as histone deacetylase (HDAC) inhibitors. rsc.org The resulting models, which included steric and electronic fields as well as lipophilicity (ClogP), were used to design novel HDAC inhibitors. rsc.org The statistical quality of these models is assessed using parameters like the conventional correlation coefficient (r²), the cross-validated correlation coefficient (q² or r²cv), and the predictive correlation coefficient for an external test set (r²pred). rsc.orgfrontiersin.orgimrpress.com

| QSAR Approach | Inhibitor Class | Key Descriptors Used | Target Enzyme Family | Reference |

| 2D-QSAR | Functionalized 4-aminoproline hydroxamates | Molecular connectivity index (¹χᵛ), E-state indices | MMPs | nih.gov |

| 2D-QSAR (Hansch) | Benzodiazepine hydroxamic acids | Hydrophobicity (logP), E-state index (SN), Indicator variables | MMPs, TACE | scialert.net |

| 3D-QSAR (CoMFA/CoMSIA) | Hydroxamate analogues | Steric fields, Electrostatic fields, Lipophilicity (ClogP) | HDACs | rsc.org |

| 2D-QSAR | Trichostatin A & SAHA analogues | Parachor, Indicator variables | HDAC1 | researchgate.net |

| 3D-QSAR | Di-aryl cyclo-propanehydroxamic acids | Electrostatic descriptors, Steric descriptors | HDAC4 | frontiersin.org |

These QSAR models can guide the optimization of lead compounds by highlighting which structural modifications are likely to enhance biological activity. For instance, a model might indicate that increasing the electropositivity of a particular substituent or reducing the hydrophobicity of the molecule could lead to a more potent inhibitor. scialert.netfrontiersin.org

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many enzyme inhibitors, as enzymes are chiral macromolecules that often exhibit stereospecific interactions with their ligands. nih.govresearchgate.net The spatial arrangement of atoms in an inhibitor molecule can significantly affect its binding affinity and selectivity.

For methionine-containing compounds, the stereochemistry at the α-carbon is crucial. Research has shown that L-methionine hydroxamate is a potent inhibitor of E. coli methionyl-tRNA synthetase. nih.gov This highlights the importance of the L-configuration for effective binding to the enzyme's active site. The oxidation of methionine can produce two diastereomers, methionine-S-sulfoxide and methionine-R-sulfoxide, and their reduction is handled by stereospecific enzymes, further underscoring the biological significance of stereochemistry in methionine metabolism. nih.gov

In the context of other hydroxamate inhibitors, stereochemical configuration has been shown to be a critical determinant of activity. For example, in a series of adenylyl cyclase inhibitors with cyclic tethers, the inhibitory activity was highly dependent on the stereochemistry around the cyclopentane (B165970) ring. acs.org Similarly, studies on the inhibition of thermolysin by hydroxamate inhibitors have also pointed to the importance of stereochemistry. researchgate.net

While some studies on tryptophanhydroxamate (B14741221) suggested that stereochemical effects might be less pronounced than initially thought, the overwhelming evidence from various classes of hydroxamate inhibitors indicates that stereochemistry is a key factor to consider in the design of potent and selective enzyme inhibitors. acs.orgvulcanchem.com

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Compound Analysis

Chromatographic techniques are fundamental in the analysis of DL-Methionine hydroxamate, ensuring its purity and quantifying its presence in various matrices. These methods are crucial for quality control and research applications.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and related compounds. ukessays.com Reversed-phase HPLC is a common mode employed for its separation. ukessays.comeuropa.eu

A typical HPLC method involves a C18 column, which is a nonpolar stationary phase. ukessays.comjofamericanscience.org The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. ukessays.comjofamericanscience.org For instance, a mobile phase of 5% acetonitrile and 1.5% sodium dihydrogen phosphate (B84403) in water has been successfully used. ukessays.com The pH of the mobile phase can be adjusted to optimize the separation; a pH of 3.2 has been reported for the analysis of DL-methionine. jofamericanscience.org

Detection of this compound is frequently achieved using an ultraviolet (UV) detector. ukessays.comeuropa.eujofamericanscience.org The wavelength for detection is typically set in the low UV region, for example, at 214 nm or 210 nm, where the compound exhibits absorbance. ukessays.comeuropa.eu The run time for such chromatographic analyses can be relatively short, often around 6 minutes. ukessays.com

The performance of HPLC methods is characterized by several parameters, including linearity, precision, and accuracy. For a similar compound, DL-methionine, an HPLC-UV method demonstrated excellent linearity with a correlation coefficient (r²) of 0.9986. jofamericanscience.org The precision is often assessed by intra-day and inter-day reproducibility, with relative standard deviations (R.S.D.) reported to be low, indicating good method consistency. ukessays.comjofamericanscience.org For instance, R.S.D. values of 4.4% have been noted for DL-methionine analysis. ukessays.com The accuracy of the method can be evaluated through recovery studies, with recoveries greater than 97% indicating a highly accurate method. ukessays.com The limit of detection (LOD) for related compounds like DL-methionine has been reported to be in the microgram per milliliter (µg/mL) range. ukessays.com

Table 1: HPLC Parameters for Analysis of Methionine Analogs

| Parameter | Value | Reference |

| Column | NovaPak C18 | ukessays.com |

| Mobile Phase | 5% Acetonitrile + 1.5% Sodium Dihydrogen Phosphate in Water | ukessays.com |

| Detection Wavelength | 214 nm | ukessays.com |

| Run Time | 6 min | ukessays.com |

| Detection Limit (DL-Methionine) | 2.33 µg/mL | ukessays.com |

| Relative Standard Deviation (R.S.D.) | 4.4% (for 10 µg/mL) | ukessays.com |

| Recovery in Feed Samples | > 97% | ukessays.com |

Gas Chromatography (GC) for Volatile Derivatives

While less common for the direct analysis of the non-volatile this compound, Gas Chromatography (GC) can be employed for the determination of related, more volatile compounds or derivatives. For instance, GC has been utilized for the analysis of methionine hydroxy analogue (MHA). ukessays.com To make amino acids like methionine amenable to GC analysis, they often need to be derivatized to increase their volatility.

Spectroscopic Characterization (Beyond Basic Identification)

Spectroscopic techniques provide in-depth information about the structure, conformation, and integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation and conformational analysis of molecules like this compound. Both ¹H NMR and ¹³C NMR are instrumental in confirming the chemical structure. chemicalbook.com

Conformational studies of methionine derivatives have been conducted using a combination of ¹H NMR and quantum chemical calculations. beilstein-journals.org The analysis of ³JHH coupling constants from ¹H NMR spectra provides valuable information about the torsional angles and the preferred conformations of the molecule in solution. beilstein-journals.org Such studies have revealed that the conformational equilibrium of N-acetylated methionine derivatives can be sensitive to the solvent environment. beilstein-journals.org The conformational preferences are often a result of a balance between hyperconjugative and steric effects rather than intramolecular hydrogen bonding. beilstein-journals.org While specific NMR conformational studies on this compound are not widely published, the methodologies applied to similar methionine derivatives are directly applicable. beilstein-journals.org

Table 2: Representative ¹³C NMR Data for DL-Methionine

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~171-174 |

| Cα | ~54-57 |

| Cβ | ~33-34 |

| Cγ | ~29-31 |

| S-CH₃ | ~15 |

Note: This table is based on data for the parent compound, DL-methionine, and serves as a reference. Specific shifts for this compound may vary. chemicalbook.comdiva-portal.org

Mass Spectrometry (MS) for Molecular Integrity and Fragment Analysis

Mass Spectrometry (MS) is essential for confirming the molecular weight of this compound and for studying its fragmentation patterns. Electrospray ionization (ESI) is a common ionization technique used for amino acid derivatives. rsc.orgnih.gov

In ESI-MS, this compound is expected to be observed as a protonated molecule [M+H]⁺. rsc.org Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to generate fragment ions. The fragmentation of methionine-containing peptides often involves characteristic losses. nih.govuni-muenster.de For instance, the fragmentation of protonated methionine can involve the loss of formic acid (HCOOH) or ammonia (B1221849) (NH₃). uni-muenster.de A significant fragmentation pathway for methionine and its derivatives is the cleavage of the C-S bond, leading to the loss of the methylthio group (CH₃S•) or methanethiol (B179389) (CH₃SH). uni-muenster.de

The fragmentation of hydroxamate-containing molecules, such as siderophores, has been shown to proceed primarily through the cleavage of C-N bonds upon collision with an inert gas. rsc.org Therefore, the MS/MS spectrum of this compound would likely exhibit fragments resulting from the cleavage of the hydroxamic acid moiety and the amino acid backbone. rsc.org

Table 3: Predicted Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 165.069 | 148.066 | NH₃ |

| 165.069 | 132.050 | HCONHOH |

| 165.069 | 118.035 | NH₂CONHOH |

| 165.069 | 104.053 | CH₃SH + H₂O |

| 165.069 | 75.026 | C₂H₄S + HCONHOH |

Note: This table represents predicted fragmentation patterns based on the general fragmentation of methionine and hydroxamic acids. rsc.orguni-muenster.de

UV-Visible Spectroscopy for Mechanistic Reaction Monitoring

UV-Visible spectroscopy is a valuable technique for monitoring reactions involving this compound in real-time. azom.com The basis of this application lies in the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. azom.com

This technique can be used to follow the progress of a reaction by observing changes in the UV-Vis spectrum over time. azom.com For example, if this compound is involved in a reaction that leads to a change in its chromophore or the formation of a new chromophoric product, the reaction kinetics can be studied by monitoring the absorbance at a specific wavelength. physchemres.org UV-Vis spectroscopy has been used to monitor the inhibition kinetics of enzymes by methionine, where the rate of a catalyzed reaction is measured in the presence and absence of the inhibitor. physchemres.org The formation of a colored product in a reaction can be followed spectrophotometrically to determine the reaction rate. physchemres.org This approach is particularly useful for studying enzyme inhibition mechanisms and determining kinetic parameters. physchemres.orgnih.gov

Electrochemical and Biosensor-Based Detection Methods

The direct electrochemical detection and biosensor-based analysis of this compound is a developing area of research with limited specific studies available. However, insights into potential methodologies can be drawn from the extensive research on the electrochemical behavior of its parent compound, DL-methionine, and the general electrochemical properties of hydroxamic acids.

Electrochemical methods offer several advantages for the analysis of organic compounds, including high sensitivity, rapid response times, and the potential for miniaturization and portability. These techniques are based on measuring the electrical signals (such as current or potential) generated by the oxidation or reduction of an analyte at an electrode surface.

General Principles of Electrochemical Detection

The electrochemical activity of this compound would likely be influenced by its two key functional moieties: the hydroxamic acid group (-CONHOH) and the thioether group (-S-CH₃) from the methionine backbone.

Hydroxamic Acid Moiety: The hydroxamic acid group is electrochemically active and its redox behavior is typically pH-dependent. eurjchem.com The oxidation of hydroxamic acids has been studied on various electrode materials. eurjchem.comresearchgate.net In some cases, the oxidation can be a quasi-reversible process, while in others it leads to decomposition products. eurjchem.comnih.gov The presence of metal ions can also significantly influence the electrochemical response, as hydroxamic acids are potent metal chelators. eurjchem.comoup.com

Thioether Moiety: The sulfur atom in the methionine side chain is susceptible to electrochemical oxidation, typically proceeding in a stepwise manner to form a sulfoxide (B87167) and then a sulfone. researchgate.net This oxidation is generally an irreversible, diffusion-controlled process that is also dependent on pH. researchgate.net

Voltammetric Methods for Related Compounds

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques for investigating the electrochemical properties of molecules and for their quantitative determination.

Studies on the electrochemical oxidation of methionine at various modified electrodes have demonstrated the feasibility of its detection. For instance, the electro-oxidation of methionine at a glassy carbon electrode occurs in two steps, corresponding to the formation of sulfoxide and sulfone. researchgate.net The development of chemically modified electrodes, such as those incorporating nanomaterials or conducting polymers, has been shown to enhance the sensitivity and selectivity of methionine detection. mdpi.com A poly(methionine) modified carbon paste electrode has been used for the simultaneous determination of dopamine (B1211576) and uric acid, showcasing the utility of polymer-based sensors. mdpi.com

The electrochemical behavior of various hydroxamic acids has also been a subject of research. The redox potential of these compounds is influenced by factors such as concentration and pH. eurjchem.com For example, the oxidation of N-Hydroxydodecanamide and its iron(III) complex is facilitated at higher pH and concentrations. eurjchem.com The general electrochemical behavior of Fe(III) hydroxamates is reported as a quasi-reversible, pH-dependent process. eurjchem.com

The table below summarizes findings from studies on the electrochemical behavior of various hydroxamic acids, which could provide a basis for predicting the behavior of this compound.

| Compound/System | Technique | Key Findings |

| N-Hydroxydodecanamide (HA12) | Cyclic Voltammetry (CV) | Oxidation potential shifts to less positive values with increasing concentration and pH. eurjchem.com |

| Trihydroxamato-iron(III) complex (HA12Fe3) | Cyclic Voltammetry (CV) | Slower oxidation compared to the free hydroxamic acid; redox potential is pH-dependent. eurjchem.com |

| Fe(III) complexes of alcaligin (B1254814) and desferrioxamine E | Cyclic Voltammetry (CV) | Redox potential shifts to more positive values at lower pH, with a loss of voltammetric reversibility. eurjchem.com |

| Aceto- and benzohydroxamic acids | Anodic Oxidation | Undergo a two-electron oxidation to yield corresponding carboxylic acids and nitrous oxide. researchgate.net |

Biosensor-Based Approaches

Biosensors combine a biological recognition element (like an enzyme or antibody) with a physicochemical transducer to provide a highly selective analytical device. While no specific biosensor for this compound has been reported, the principles used for detecting other amino acids and related compounds could be adapted.

Amperometric biosensors, which measure the current produced from the oxidation or reduction of a product of an enzymatic reaction, are a common platform. chemrevlett.com For instance, amino acid oxidases can be immobilized on an electrode surface. These enzymes catalyze the oxidation of amino acids, producing hydrogen peroxide, which can then be electrochemically detected. Such systems have been developed for the general measurement of L- or D-amino acids.

Given that this compound is an inhibitor of certain enzymes, such as metalloproteinases and aminoacyl-tRNA synthetases, it might be possible to develop an inhibitory-type biosensor. In such a setup, the decrease in the signal from an enzymatic reaction in the presence of the inhibitor would be proportional to its concentration.

The following table presents data from research on electrochemical sensors for methionine, which could serve as a reference for the development of sensors for its hydroxamate derivative.

| Electrode/Sensor Type | Analyte | Technique | Linear Range | Detection Limit |

| Poly(methionine) modified carbon paste electrode | Dopamine (in the presence of Uric Acid) | Cyclic Voltammetry (CV) | 1.0 x 10⁻⁵ M - 1.9 x 10⁻⁴ M | Not specified |

| Glassy Carbon Electrode | Methionine | Voltammetry and Mass Spectrometry | Not specified | Not specified |

| Poly(dl-met)/AuNPs-GCE | Paroxetine | Differential Pulse Voltammetry (DPV) | 5x10⁻¹¹ to 1x10⁻⁴ M | 1x10⁻¹¹ M |

It is important to note that the direct application of these methods to this compound would require specific optimization of experimental parameters such as the working electrode material, supporting electrolyte pH, and potential waveform. Future research is needed to develop and validate specific electrochemical and biosensor-based methods for the direct analysis of this compound.

Applications of Dl Methionine Hydroxamate in Biochemical and Cell Biology Research Models

Utility as Biochemical Probes for Enzyme Mechanism Studies

The primary application of DL-methionine hydroxamate in biochemical research is as a probe to study enzyme mechanisms, particularly for metalloenzymes. lookchem.com Its hydroxamate group acts as a strong metal-binding moiety, targeting and inhibiting enzymes that rely on a metal cofactor for their catalytic activity. unl.pt

A principal target of this compound and its derivatives is Peptide Deformylase (PDF) , a metalloenzyme essential for bacterial protein synthesis. nih.govscience.gov PDF contains a ferrous iron (Fe²⁺) or zinc (Zn²⁺) ion in its active site, which is crucial for its function of removing the N-formyl group from the initial N-formylmethionine of nascent polypeptide chains in bacteria. unl.ptnih.govmdpi.com this compound mimics the tetrahedral transition state of the substrate hydrolysis reaction and binds tightly to this metal ion via its hydroxamate oxygen atoms, effectively blocking the enzyme's activity. This inhibitory action has been instrumental in studying the catalytic mechanism of PDF and has highlighted it as a promising target for novel antibacterial agents. nih.govscience.gov

Another significant class of enzymes studied using this compound includes Aminoacyl-tRNA Synthetases , specifically methionyl-tRNA ligase (MetRS). These enzymes (EC 6.1.1) are vital for protein synthesis, as they catalyze the attachment of amino acids to their corresponding tRNA molecules. nih.gov this compound acts as an inhibitor of these ligases by occupying the methionine-binding pocket, thereby disrupting the normal process of protein synthesis. This inhibition allows researchers to probe the function and significance of these enzymes in cellular metabolism. smolecule.com

The compound is also used to study other metalloproteinases, such as Matrix Metalloproteinases (MMPs) , which are zinc-dependent endopeptidases involved in tissue remodeling and pathological conditions. mdpi.comdovepress.com The catalytic domain of MMPs contains a conserved zinc-binding site and a methionine residue that supports the structure. nih.govmdpi.comsci-hub.se Hydroxamate-based inhibitors like this compound serve as a scaffold for developing specific inhibitors to study the roles of individual MMPs in various cellular processes. mdpi.com

| Enzyme Target | Enzyme Class | Role of this compound | Mechanistic Insight |

| Peptide Deformylase (PDF) | Metalloenzyme | Competitive Inhibitor (IC₅₀ = 1.2 µM for E. coli PDF) | Binds to the active-site zinc/iron ion, mimicking the tetrahedral intermediate of substrate hydrolysis. nih.gov |

| Methionyl-tRNA Ligase | Ligase (EC 6.1.1.*) | Inhibitor (Kᵢ = 8.5 µM) | Occupies the methionine-binding pocket, disrupting aminoacyl-tRNA formation and protein synthesis. |

| Matrix Metalloproteinases (MMPs) | Metalloenzyme | General Inhibitor Scaffold | Chelates the catalytic Zn²⁺ ion, providing a model for developing more selective inhibitors. nih.govmdpi.com |

| Urease | Hydrolase (EC 3.5.1.5) | Potent Inhibitor (I₅₀ = 3.9 x 10⁻¹ µM for jack bean urease) | Used to study nitrogen cycle dynamics and the enzyme's role in bacteria and plants. |

Role in Investigating Microbial Growth and Virulence Mechanisms

This compound and related compounds are crucial for investigating the mechanisms that underpin microbial growth and virulence. unl.pt By targeting essential bacterial pathways that are absent in humans, these molecules serve as valuable research tools and provide scaffolds for potential anti-infective agents. nih.gov

The inhibition of Peptide Deformylase (PDF) by hydroxamate derivatives is a key area of this research. unl.ptscience.gov Since PDF is essential for bacterial survival and growth, its inhibition leads to the accumulation of formylated proteins and ultimately bacterial death or attenuated growth. unl.ptscience.govmdpi.com Studying the effects of PDF inhibitors like methionine hydroxamates helps researchers understand the critical role of protein maturation in bacterial physiology. nih.gov

Furthermore, the methionine biosynthesis pathway itself is a target for investigation. nih.gov Bacteria must synthesize their own methionine, an essential amino acid required for the initiation and elongation stages of protein translation. nih.gov Inhibiting this pathway can severely impair pathogen growth and biofilm formation. nih.gov Methionine auxotrophs of pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa demonstrate a growth disadvantage even when external methionine is available, suggesting that inhibiting this pathway could have deleterious effects on pathogens during an infection. nih.gov this compound can be used as an antimetabolite to disrupt this pathway and study its impact on bacterial viability and virulence factors. smolecule.com

Hydroxamic acids, as a class, are also known to be involved in iron acquisition systems in microorganisms called siderophores. unl.pt While not a direct function of this compound as a research tool, the study of hydroxamate chemistry is central to understanding how pathogenic microbes scavenge iron, a critical nutrient that acts as a virulence factor. unl.pt

Development of Laboratory Tools for Metabolic Pathway Research

This compound serves as a specific laboratory tool for dissecting metabolic pathways, particularly those involving amino acid metabolism and protein synthesis. evitachem.com By creating a specific block in a pathway through enzyme inhibition, researchers can observe the resulting metabolic changes and infer the pathway's function and regulation.

The compound is used to study the methionine metabolic pathway . science.gov This pathway is central to cellular function, not only for protein synthesis but also as the source of S-adenosyl-L-methionine (SAM), the universal methyl group donor for methylation of DNA, proteins, and other molecules. nih.gov By inhibiting methionyl-tRNA ligase, this compound can be used to investigate how cells respond to disruptions in protein synthesis and the methionine cycle.

In studies of microbial metabolism, analogues like methionine hydroxamate have been used to select for regulatory mutants that overproduce methionine, providing insights into the feedback regulation of amino acid biosynthesis pathways. researchgate.net Similarly, in phenotypic microarray systems, this compound has been used to probe the metabolic capabilities and stress responses of bacteria like Pseudomonas pseudoalcaligenes. asm.org For example, no difference in resistance to this compound was observed between a tellurite-hyperresistant mutant and the wild type, providing clues about the specificity of the resistance mechanisms. asm.org

In Vitro and Animal Model Studies for Mechanistic Insights into Cellular Processes

The application of this compound and its parent compound, DL-methionine, extends to in vitro cell culture and in vivo animal models to gain mechanistic insights into a variety of cellular processes.

In Vitro Studies: In cell culture models, methionine analogues are used to study cellular proliferation, metabolism, and response to stress. For instance, studies on murine (C2C12) and quail (QM7) myoblasts have used different methionine sources, including DL-methionine and a hydroxy analog (DL-HMTBA), to investigate their effects on metabolic activity and the production of reactive oxygen species. nih.gov Such studies help to understand how different forms of methionine are metabolized at the cellular level. nih.govnih.gov In another example, research on rainbow trout hepatic cell lines (RTH-149 and RTL-W1) used DL-methionine to study cell proliferation and amino acid sensing pathways, revealing differences in uptake and metabolization compared to its hydroxy analog. mdpi.comnih.gov These cell-based assays provide a controlled environment to decipher the molecular mechanisms related to methionine metabolism and its impact on cellular functions like the mTOR pathway. mdpi.com

Animal Model Studies: In animal models, DL-methionine is often used as a dietary supplement to study its metabolic fate and physiological effects. himedialabs.comveterinaryworld.org Studies in broilers, for example, compare the metabolic efficiency of DL-methionine and L-methionine, examining effects on growth performance, liver metabolism, and the activity of enzymes like D-amino acid oxidase, which converts the D-isomer to the usable L-form. veterinaryworld.orgnih.gov These studies provide systemic insights into how different methionine sources are absorbed and utilized by the whole organism. nih.gov Furthermore, L-methionine treatment in animal models has been proposed as a tool to recapitulate certain symptoms of schizophrenia, offering a method for assessing novel antipsychotic drugs. science.gov While these studies often use DL-methionine itself rather than the hydroxamate derivative, they establish the foundation for using analogues to probe the methionine pathway in a whole-animal context. nih.govscience.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Biological Targets and Pathophysiological Roles

While DL-Methionine hydroxamate is recognized for its inhibitory action on ligases involved in protein synthesis, specifically the EC 6.1.1 class of enzymes that form aminoacyl-tRNA, its full biological activity spectrum is likely broader. nih.gov The hydroxamic acid moiety is a key pharmacophore known for its metal-chelating properties, enabling it to inhibit a wide range of metallo-enzymes. unl.pt This opens up avenues for exploring novel biological targets and, consequently, new therapeutic roles.

Future investigations will likely focus on a broader class of enzymes whose inhibition could address various diseases. unl.pt Methionine aminopeptidases (MetAPs), which are essential for bacterial growth and protein maturation, represent a promising target class for hydroxamate-based inhibitors. unl.pt Similarly, peptidyl deformylase, another critical enzyme in bacterial protein synthesis, is a known target for hydroxamic acids. unl.pt The proven ability of methionine biosynthesis inhibitors to impair the growth of pathogens like Staphylococcus aureus and Pseudomonas aeruginosa underscores the potential for developing novel antimicrobial agents derived from this compound. nih.gov

Beyond antimicrobial applications, the role of hydroxamates as inhibitors of histone deacetylases (HDACs) is well-established in cancer therapy. unl.ptnih.gov Although this compound itself has not been extensively studied in this context, its core structure suggests that its analogues could be designed as selective HDAC inhibitors. A theoretical study has pointed to the flexibility of methionine residues within the active sites of enzymes like HDAC8 as a potential determinant for selective inhibition. mdpi.com This suggests that methionine-based hydroxamates could be engineered to target specific HDAC isoforms involved in cancer or even neurodegenerative disorders. unl.pt

| Potential Target Enzyme | Enzyme Class | Physiological/Pathophysiological Role | Therapeutic Potential |

|---|---|---|---|

| Methionyl-tRNA Synthetase | Ligase (EC 6.1.1.14) | Catalyzes the first step of protein synthesis. | Antimicrobial, Antineoplastic smolecule.com |

| Methionine Aminopeptidase (MetAP) | Metalloprotease | Removes N-terminal methionine from new proteins; essential for bacterial growth. unl.pt | Antimicrobial unl.pt |

| Peptidyl Deformylase | Metalloenzyme | Essential for bacterial protein maturation. unl.pt | Antimicrobial unl.pt |

| Histone Deacetylases (HDACs) | Hydrolase | Regulate gene expression; implicated in cancer and other diseases. unl.ptnih.gov | Antineoplastic, Neuroprotective unl.ptnih.gov |

| Urease | Hydrolase | Involved in nitrogen metabolism in bacteria and plants; a virulence factor. unl.pt | Antimicrobial unl.pt |

Integration with Omics Technologies for Systems-Level Understanding

To fully elucidate the cellular impact of this compound, future research must integrate multi-omics technologies. whiterose.ac.uk A systems-level approach, combining transcriptomics, proteomics, and metabolomics, can provide a comprehensive snapshot of the cellular response to enzyme inhibition, moving beyond a single target to understand network-wide effects. whiterose.ac.uknih.gov

Transcriptomics can identify changes in gene expression following treatment with this compound, revealing compensatory mechanisms, off-target effects, and downstream signaling cascades. For instance, analyzing the transcriptional response in bacteria could uncover novel stress pathways activated by the inhibition of methionine metabolism. whiterose.ac.uk

Proteomics will be crucial for quantifying changes in protein abundance and identifying post-translational modifications. This can confirm the downstream effects of inhibiting protein synthesis and may reveal unexpected protein-level regulation.

Metabolomics , which profiles low-molecular-weight metabolites, offers a direct readout of the metabolic state of a cell. nih.gov Studies using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry can quantify the accumulation of precursors or the depletion of key metabolites, providing a functional understanding of the metabolic rewiring induced by the compound. nih.gov For example, metabolomic analysis of rainbow trout liver cell lines has already shown that different methionine sources (DL-Methionine vs. its hydroxy analog) activate distinct metabolic pathways, such as the mTOR and integrated stress response pathways, respectively. mdpi.com

By integrating these datasets, researchers can build more accurate models of the compound's mechanism of action, predict its effects in different biological contexts, and identify biomarkers of response. mdpi.com This approach will be invaluable for understanding its potential as an antimicrobial or antineoplastic agent and for designing more effective analogues. smolecule.com

| Omics Technology | Key Objective | Potential Findings | Relevant Research Context |

|---|---|---|---|

| Transcriptomics | Analyze genome-wide changes in gene expression. | Identification of stress response genes, compensatory metabolic pathways, and off-target gene regulation. | Understanding bacterial resistance mechanisms; identifying synergistic drug targets. whiterose.ac.uk |

| Proteomics | Quantify changes in the cellular proteome and post-translational modifications. | Validation of protein synthesis inhibition; discovery of protein-level regulatory responses. | Assessing the impact on cellular machinery and protein quality control. whiterose.ac.uk |

| Metabolomics | Profile the complete set of small-molecule metabolites. | Quantification of substrate accumulation (e.g., methionine) and product depletion; mapping of metabolic flux and pathway rewiring. | Directly observing the biochemical consequences of enzyme inhibition in pathogens or cancer cells. nih.govmdpi.com |

Advancements in Sustainable Synthetic Methodologies for Research Compounds

The production of methionine and its analogues has traditionally relied on chemical syntheses using petroleum-derived feedstocks like propene and highly toxic intermediates such as acrolein and hydrogen cyanide. rsc.orgresearchgate.netresearchgate.net As the broader chemical industry moves towards greater sustainability, there is a pressing need to develop greener synthetic routes for research compounds like this compound.

Future research in this area will focus on two main goals: utilizing renewable feedstocks and employing safer, more efficient chemical processes. rsc.org The development of bioprocesses for producing the methionine backbone from renewable carbon sources through fermentation is a key area of interest. nih.gov These processes use engineered microorganisms to convert sugars into key intermediates, which can then be chemically modified. nih.gov

Recent reviews highlight several promising bio-based strategies:

Purely Fermentative Processes: Engineering the natural methionine pathway in microbes to achieve overproduction from simple sugars. nih.gov

Mixed Bio-Chemical Processes: Using fermentation to produce an intermediate like O-succinyl homoserine, which is then converted into methionine via enzymatic catalysis. nih.gov

Hybrid Bio-Chemo-Catalytic Processes: Fermenting sugars to produce a non-natural synthon, such as 2,4-dihydroxybutyric acid, which is then converted into methionine hydroxy analogues through chemical catalysis. nih.gov

For the final conversion to the hydroxamate, research can focus on improving upon the standard method of reacting a methionine ester with hydroxylamine (B1172632). unl.pt This includes exploring enzymatic or chemo-enzymatic strategies that operate under milder conditions, reduce waste, and avoid hazardous reagents, aligning with the principles of green chemistry. rsc.orgresearchgate.net

| Approach | Feedstock | Key Intermediates | Advantages | Challenges |

|---|---|---|---|---|

| Conventional Chemical Synthesis | Petroleum (e.g., Propene) | Acrolein, Methyl Mercaptan, Hydrogen Cyanide researchgate.net | Established, high-volume process. researchgate.net | Relies on fossil fuels; uses highly toxic and hazardous reagents. rsc.orgresearchgate.net |

| Sustainable Bio-based Synthesis | Renewable Carbon (e.g., Sugars) | Bio-derived intermediates (e.g., O-succinyl homoserine) nih.gov | Reduces fossil fuel dependence; potential for lower environmental impact. researchgate.netnih.gov | Process optimization, scaling, and economic viability are still under development. nih.gov |

Development of High-Throughput Screening (HTS) Assays for Analogues

The discovery of more potent and selective analogues of this compound will be accelerated by the development of robust high-throughput screening (HTS) assays. ucsd.edu Since hydroxamates are a common feature in compound libraries, HTS is a natural strategy for exploring their therapeutic potential. unl.pt The design of these assays must be tailored to the specific biological target under investigation, such as methionyl-tRNA synthetase or a novel target like MetAP.

Assays can be developed based on various detection methods, including spectrophotometric, fluorescent, or bioluminescent readouts. promega.com For example, a coupled-enzyme assay could be designed where the activity of the target enzyme is linked to the production of a chromophore or fluorophore. nih.gov A high-throughput screening assay for methionine sulfoxide (B87167) reductase A has been successfully developed that measures the oxidation of NADPH, providing a template for similar assays. nih.gov

For screening against methionyl-tRNA synthetase, an HTS assay could be based on the detection of ATP consumption, a common feature of ligase reactions. Bioluminescent assays that quantify ATP levels are highly sensitive and have a broad linear range, making them ideal for HTS. promega.com In such a setup, a decrease in the luminescent signal would indicate inhibition of the enzyme, as less ATP is consumed. This allows for the rapid screening of thousands of compounds to identify promising hits for further development.

| Assay Component | Description | Principle |

|---|---|---|

| Target Enzyme | Recombinant Methionyl-tRNA Synthetase | The enzyme whose inhibition is being measured. |

| Substrates | L-Methionine, ATP, tRNAMet | Required components for the enzymatic reaction. The reaction consumes ATP. |

| Test Compounds | Library of this compound analogues | Potential inhibitors to be screened. |

| Detection System | Bioluminescent ATP Assay (e.g., Luciferase/Luciferin) | Measures the amount of ATP remaining after the primary reaction. promega.com |

| Readout | Luminescence Signal | A high signal indicates low enzyme activity (inhibition), as ATP is not consumed. A low signal indicates high enzyme activity. |

Q & A

Basic: What are the standard analytical methods for characterizing DL-Methionine purity and structural integrity in research settings?

Methodological Answer:

DL-Methionine should be characterized using nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight validation. These methods ensure compliance with pharmacopeial standards (e.g., USP, EP). For traceability, cross-reference with certified reference materials and document retention times, spectral signatures, and purity thresholds (≥99%) .